

In Vitro Pharmacological Profile of the Orexin 2 Receptor Agonist TAK-861

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the in vitro characterization of TAK-861, a selective orexin 2 receptor (OX2R) agonist. Initial searches for "**N-0861 racemate**" did not yield any specific information. The available scientific literature indicates that TAK-861 is a specific stereoisomer, N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide, and not a racemate. All data presented herein pertains to TAK-861.

Introduction

TAK-861 is a potent and selective orally available agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain. Orexin signaling plays a critical role in the regulation of sleep and wakefulness, and dysfunction of this system is implicated in disorders such as narcolepsy. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of TAK-861, including its functional potency and selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative In Vitro Pharmacology of TAK-861

The in vitro activity of TAK-861 has been characterized through functional assays to determine its potency and selectivity for the human orexin receptors. The primary method utilized is a calcium mobilization assay in a recombinant cell line expressing the target receptor.



Compo und	Target Recepto r	Assay Type	Cell Line	Paramet er	Value	Selectiv ity (OX1R/ OX2R)	Referen ce
TAK-861	Human OX2R	Calcium Mobilizati on	CHO-K1	EC50	2.5 nM	~3000- fold	[1]
TAK-861	Human OX1R	Calcium Mobilizati on	CHO-K1	EC50	>7.5 μM	[1]	

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental ProtocolsCalcium Mobilization Functional Assay

This protocol outlines the methodology for determining the functional potency of an orexin receptor agonist, such as TAK-861, by measuring intracellular calcium mobilization in a recombinant cell line.

1. Cell Culture and Plating:

- Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain receptor expression.
- Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:



- The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer, often containing probenecid to prevent dye extrusion from the cells.
- The dye solution is added to each well, and the plate is incubated for 1 hour at 37°C, followed by a 20-30 minute incubation at room temperature to allow for de-esterification of the dye.
- 3. Compound Preparation and Addition:
- TAK-861 and any reference compounds are serially diluted in the assay buffer to achieve a range of concentrations.
- The assay is performed using a fluorescent imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.
- 4. Data Acquisition and Analysis:
- The baseline fluorescence in each well is measured for a short period (e.g., 10-20 seconds).
- The diluted compounds are then added to the respective wells, and the fluorescence intensity is monitored in real-time for several minutes to capture the transient increase in intracellular calcium.
- The peak fluorescence response is measured for each concentration of the test compound.
- The data is normalized to the response of a maximal concentration of a reference agonist or to the baseline fluorescence.
- The concentration-response curve is fitted using a four-parameter logistic equation to determine the EC50 value.

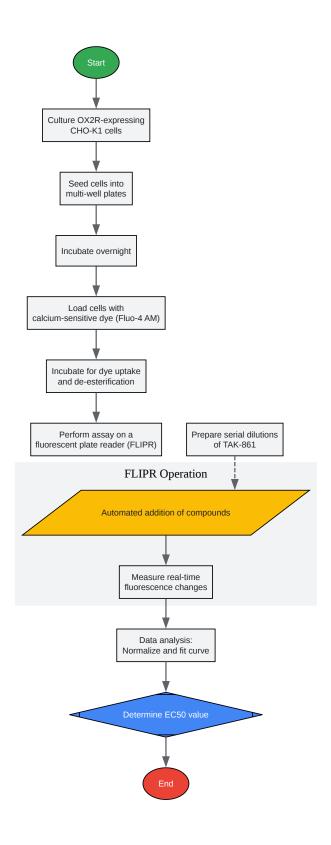
Signaling Pathways and Experimental Workflows Orexin 2 Receptor (OX2R) Signaling Pathway

Activation of the orexin 2 receptor by an agonist like TAK-861 initiates a cascade of intracellular signaling events. OX2R primarily couples to Gq/11 and Gi/o G-proteins, leading to the activation of multiple downstream effectors. The diagram below illustrates the key signaling pathways.









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References

- 1. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [In Vitro Pharmacological Profile of the Orexin 2 Receptor Agonist TAK-861]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2888030#in-vitro-characterization-of-n-0861-racemate]

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